molecular formula C19H16N2O3 B8081685 PNU-74654

PNU-74654

Numéro de catalogue: B8081685
Poids moléculaire: 320.3 g/mol
Clé InChI: JJEDWBQZCRESJL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PNU-74654 is an aromatic ether compound. It is characterized by the presence of a furan ring, a phenoxy group, and a benzamide moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of PNU-74654 typically involves the condensation reaction between 5-methyl-2-furancarboxaldehyde and 2-phenoxybenzamide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

PNU-74654 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

PNU-74654 has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of PNU-74654 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

    4-methyl-N-[(5-nitro-2-furanyl)methylideneamino]-2-quinolinamine: Similar structure with a quinoline moiety instead of a benzamide.

    2-methyl-N-[(5-nitro-2-furanyl)methylideneamino]-3-quinolinamine: Another compound with a quinoline structure.

Uniqueness

PNU-74654 is unique due to its specific combination of a furan ring, phenoxy group, and benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Activité Biologique

PNU-74654 is a small molecule that has emerged as a significant compound in cancer research, particularly due to its role as a Wnt/β-catenin pathway inhibitor. This article explores the biological activity of this compound, focusing on its effects on various cancer types, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is recognized for its ability to inhibit the Wnt/β-catenin signaling pathway, which is crucial in regulating cell proliferation, migration, and survival. Dysregulation of this pathway is implicated in various cancers, making this compound a promising candidate for therapeutic intervention.

This compound exerts its biological effects through several mechanisms:

  • Cell Cycle Arrest :
    • This compound induces G1 phase cell cycle arrest by downregulating cyclin E and cyclin-dependent kinase 2 (CDK2), while promoting the expression of the CDK inhibitor p27. This results in decreased cell proliferation in prostate cancer (PC) cells .
  • Inhibition of Epithelial-Mesenchymal Transition (EMT) :
    • The compound inhibits EMT by increasing E-cadherin levels and decreasing N-cadherin and ZEB1 expression. This effect contributes to reduced migration and invasion capabilities of cancer cells .
  • Apoptosis Induction :
    • This compound promotes apoptosis through interference with anti-apoptotic proteins such as Bcl-xL and survivin, particularly in hepatocellular carcinoma (HCC) cells .
  • Modulation of the NF-κB Pathway :
    • The compound suppresses the NF-κB signaling pathway, which is often activated in cancer progression, further enhancing its anti-tumor effects .

Antiproliferative Effects

This compound has demonstrated significant antiproliferative activity across multiple cancer types:

  • Prostate Cancer : In studies involving PC cell lines (e.g., PC-3, DU-145), this compound reduced cell viability with an IC50 value of approximately 122 μmol/L and enhanced the effects of chemotherapeutic agents like fluorouracil (5-FU) .
  • Breast Cancer : The compound decreased migratory behavior and induced apoptosis in MCF-7 cells, showing an 18% reduction in invasive capabilities after treatment .
  • Hepatocellular Carcinoma : In HCC models, this compound significantly inhibited cell growth and induced apoptosis by increasing sub-G1 phase populations .

Case Studies

Several studies highlight the efficacy of this compound:

  • Combination Therapy with 5-FU :
    • A study showed that combining this compound with 5-FU not only enhanced antiproliferative effects but also increased apoptosis rates in breast cancer models. This combination therapy was more effective than either agent alone .
  • Xenograft Models :
    • In vivo studies using xenograft models demonstrated that this compound significantly inhibited tumor growth, especially when used in conjunction with other chemotherapeutics like gemcitabine .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound across different cancer types:

Cancer TypeMechanism of ActionKey Findings
Prostate CancerCell cycle arrest, inhibition of EMTReduced viability; synergistic with 5-FU
Breast CancerApoptosis inductionDecreased migration; enhanced apoptosis
Hepatocellular CarcinomaNF-κB pathway modulationIncreased sub-G1 phase; inhibited growth
Colorectal CancerWnt/β-catenin inhibitionReduced tumor growth; synergistic with 5-FU

Propriétés

IUPAC Name

N-[(5-methylfuran-2-yl)methylideneamino]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-14-11-12-16(23-14)13-20-21-19(22)17-9-5-6-10-18(17)24-15-7-3-2-4-8-15/h2-13H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEDWBQZCRESJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113906-27-7
Record name PNU-74654
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.